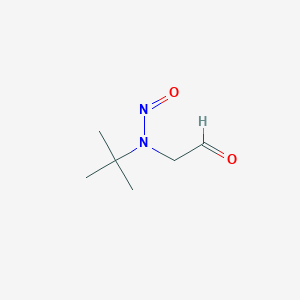
N-tert-Butyl-N-(2-oxoethyl)nitrous amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-(2-oxoethyl)nitrous amide is an organic compound with the molecular formula C7H13NO2. It is a colorless liquid that is typically used as a reagent in organic synthesis. The compound is known for its role in various chemical reactions, particularly in the formation of N-nitroso amides.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-tert-Butyl-N-(2-oxoethyl)nitrous amide can be synthesized through the reaction of tert-butyl nitrite with secondary amides. The reaction typically involves the use of tert-butyl alcohol as a solvent. The process is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of di-tert-butyl dicarbonate and nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This method is efficient and yields high purity products .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N-(2-oxoethyl)nitrous amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: The compound can participate in substitution reactions to form different amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like tert-butyl bromide and sulfuric acid are commonly employed
Major Products Formed
Oxidation: N-nitroso amides
Reduction: Amines
Substitution: Various substituted amides
Scientific Research Applications
N-tert-Butyl-N-(2-oxoethyl)nitrous amide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of N-nitroso amides.
Biology: The compound is used in the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various industrial chemicals.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-(2-oxoethyl)nitrous amide involves the formation of nitroso compounds through the reaction with secondary amides. The molecular targets include amide groups, which undergo nitrosation to form N-nitroso amides. This reaction is facilitated by the presence of tert-butyl nitrite and is typically carried out in the presence of tert-butyl alcohol .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl nitrite: An organic compound with the formula (CH3)3CONO, used as a reagent in organic synthesis.
N-Boc-2-aminoacetaldehyde: An organic building block used in various synthetic applications.
Uniqueness
N-tert-Butyl-N-(2-oxoethyl)nitrous amide is unique due to its ability to form N-nitroso amides efficiently. This property makes it valuable in the synthesis of biologically active molecules and pharmaceutical compounds, distinguishing it from other similar compounds .
Properties
IUPAC Name |
N-tert-butyl-N-(2-oxoethyl)nitrous amide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-6(2,3)8(7-10)4-5-9/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIBUEUFFOAFBLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC=O)N=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40552699 |
Source


|
| Record name | N-tert-Butyl-N-(2-oxoethyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111318-23-1 |
Source


|
| Record name | N-tert-Butyl-N-(2-oxoethyl)nitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40552699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Propan-2-yl 2-({ethoxy[(2-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14327278.png)


![N-[4-(2,2,2-Trichloro-1-hydroxyethyl)phenyl]acetamide](/img/structure/B14327307.png)

![3-{2-[4-(Acetylsulfamoyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B14327324.png)
![[1-(2,3-Diethylcycloprop-2-en-1-yl)pent-1-en-1-yl]benzene](/img/structure/B14327332.png)

![4-Methyl-1-(propan-2-yl)bicyclo[3.1.0]hexane-2-peroxol](/img/structure/B14327354.png)

![1H-Cyclopropa[b]naphthalene, 1-(phenylmethylene)-](/img/structure/B14327367.png)


